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molecular formula C9H15NO2 B8584758 Ethyl 3-(cyclopropylamino)but-2-enoate CAS No. 213454-27-4

Ethyl 3-(cyclopropylamino)but-2-enoate

Cat. No. B8584758
M. Wt: 169.22 g/mol
InChI Key: KYZJZLYWFGSJSD-UHFFFAOYSA-N
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Patent
US07863302B2

Procedure details

Neat 3-cyclopropylamino-but-2-enoic acid ethyl ester (5.63 g, 33.2 mmol) is added to a mixture of p-benzoquinone (7.19 g, 66.5 mmol) and acetic acid (120 mL). The mixture is stirred at room temperature for 5 h and a dark solid is precipitated. The solid is washed with acetic acid and water, dried, adsorbed onto silica gel, and purified via flash chromatography eluting with dichloromethane. The product is triturated in dichloromethane-hexane to afford the title compound (440 mg, 21%). ES/MS m/e 260.0 (M+1)
Quantity
5.63 g
Type
reactant
Reaction Step One
Quantity
7.19 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Yield
21%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:12])[CH:5]=[C:6]([NH:8][CH:9]1[CH2:11][CH2:10]1)[CH3:7])[CH3:2].[C:13]1(=O)[CH:18]=[CH:17][C:16](=[O:19])[CH:15]=[CH:14]1>C(O)(=O)C>[CH2:1]([O:3][C:4]([C:5]1[C:18]2[C:13](=[CH:14][CH:15]=[C:16]([OH:19])[CH:17]=2)[N:8]([CH:9]2[CH2:11][CH2:10]2)[C:6]=1[CH3:7])=[O:12])[CH3:2]

Inputs

Step One
Name
Quantity
5.63 g
Type
reactant
Smiles
C(C)OC(C=C(C)NC1CC1)=O
Name
Quantity
7.19 g
Type
reactant
Smiles
C1(C=CC(C=C1)=O)=O
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a dark solid is precipitated
WASH
Type
WASH
Details
The solid is washed with acetic acid and water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
purified via flash chromatography
WASH
Type
WASH
Details
eluting with dichloromethane
CUSTOM
Type
CUSTOM
Details
The product is triturated in dichloromethane-hexane

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C)OC(=O)C1=C(N(C2=CC=C(C=C12)O)C1CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 440 mg
YIELD: PERCENTYIELD 21%
YIELD: CALCULATEDPERCENTYIELD 5.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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